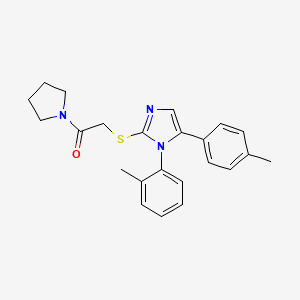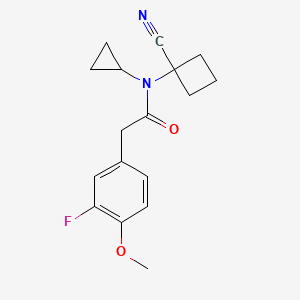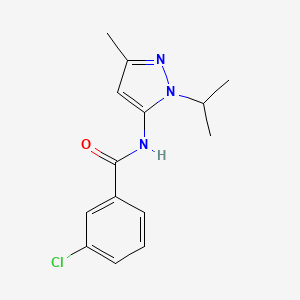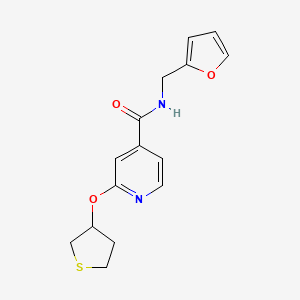
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that involve complex heterocyclic structures, which are often explored for their diverse chemical reactions, properties, and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including the formation of C-N, C-O, and C-S bonds. A novel, metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been developed, representing a facile approach for the formation of these bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures of heterocyclic compounds is crucial for understanding their chemical behavior and properties. Techniques such as IR, 1H NMR, mass spectra, and elemental analyses are typically employed to elucidate the chemical structures of newly synthesized compounds (Attaby et al., 2006).
Chemical Reactions and Properties
Heterocyclic compounds can undergo various chemical reactions, offering a versatile toolkit for synthetic chemists. For example, 1-thiocarbamoyl imidazo[1,5-a]pyridinium inner salts act as ambident nucleophilic zwitterions, participating in reactions to produce polyfunctionalized pyrrole and thiophene derivatives (Cheng et al., 2010).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and stability, can be influenced by the nature of their substituents and the structural framework. These properties are essential for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and acidity or basicity, are pivotal in defining the potential uses of heterocyclic compounds. For instance, the acid dissociation constants and antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been explored, indicating their potential as antimicrobial agents (Nural et al., 2018).
Scientific Research Applications
Synthesis and Applications
- Derivatives of similar compounds have been synthesized and evaluated for their antifungal activities. Compounds showed moderate activity against strains of Candida parapsilosis, Candida pseudotropicalis, and Candida glabrata (Mamolo et al., 2003).
- Research on related compounds has also highlighted their potential as antiviral agents, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
- Synthesis of polymers based on related structures has been conducted, revealing how substituents can significantly impact the properties like UV-visible absorption, electrochemical gaps, and electrical conductivity of the polymers (Pandule et al., 2014).
- A novel cathinone derivative related to the compound was identified and characterized, marking its importance in forensic and clinical laboratories for identifying compounds with similar backbone structures (Bijlsma et al., 2015).
Radiosynthesis and Biological Studies
- Research on similar compounds involved the radiosynthesis of potential PET tracers for orexin2 receptors, although they did not show appropriate brain uptake or tracer retention in animal models (Liu et al., 2012).
- Synthesis of methyl derivatives of related compounds revealed their antimicrobial activity against various bacterial and fungal strains, highlighting their potential as antimycobacterial agents (Nural et al., 2018).
properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-9-11-19(12-10-17)21-15-24-23(26(21)20-8-4-3-7-18(20)2)28-16-22(27)25-13-5-6-14-25/h3-4,7-12,15H,5-6,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXGPZKOYDYQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2487448.png)

![3-Methyl-1-[(pyridazin-3-yl)methyl]urea](/img/structure/B2487452.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2487453.png)


![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)
![2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B2487459.png)
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)
